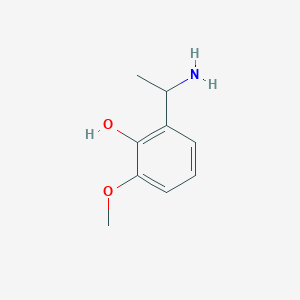
2-(1-Aminoethyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-6-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group at the second position and a methoxy group at the sixth position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 6-methoxyphenol with ethylene oxide to introduce the aminoethyl group. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions.
Another method involves the reduction of 2-(1-Nitroethyl)-6-methoxyphenol using a reducing agent like hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted phenolic derivatives.
科学的研究の応用
2-(1-Aminoethyl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in various biological processes, modulating their activity and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxyphenol: Lacks the aminoethyl group, which may influence its solubility and interaction with biological targets.
2-(1-Aminoethyl)-4-methoxyphenol: Similar structure but with the methoxy group at a different position, potentially altering its properties.
Uniqueness
2-(1-Aminoethyl)-6-methoxyphenol is unique due to the specific positioning of the aminoethyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(1-aminoethyl)-6-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,11H,10H2,1-2H3 |
InChIキー |
WDDKVEAKUIBZEB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)OC)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


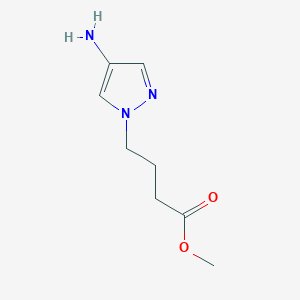



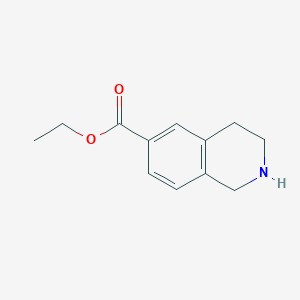

![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
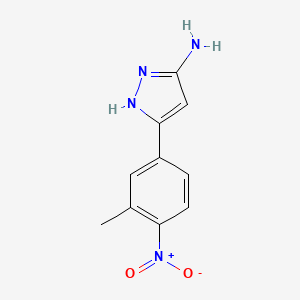
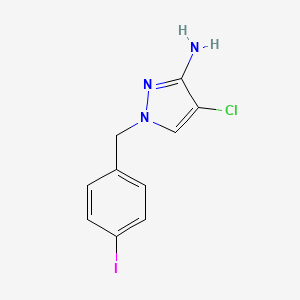
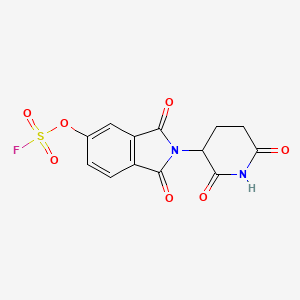

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
